Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate
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Overview
Description
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a useful research compound. Its molecular formula is C11H16N4NaO4 and its molecular weight is 291.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate is a compound that primarily targets c-Met and VEGFR-2 kinases . These kinases play a crucial role in cellular signaling pathways, particularly those involved in cell growth, survival, and angiogenesis .
Mode of Action
The compound interacts with its targets, c-Met and VEGFR-2, by inhibiting their activities . This inhibition results in a disruption of the signaling pathways that these kinases are involved in, leading to changes in cellular processes such as cell proliferation and angiogenesis .
Biochemical Pathways
This compound affects the c-Met and VEGFR-2 signaling pathways . The downstream effects of this include a reduction in cell proliferation and angiogenesis, which are key processes in the growth and spread of cancer cells .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell proliferation and angiogenesis . This is achieved through the compound’s inhibitory effects on c-Met and VEGFR-2 kinases, leading to a disruption in the signaling pathways that these kinases are involved in .
Biochemical Analysis
Biochemical Properties
Sodium 7-(tert-butoxycarbonyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with c-Met kinase, a receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, and migration . The compound’s interaction with c-Met kinase is characterized by its ability to inhibit the kinase activity, thereby affecting downstream signaling pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has demonstrated anti-tumor activity against several cancer cell lines, including A549, MCF-7, and HeLa . The compound influences cell function by inhibiting cell proliferation and inducing apoptosis. Additionally, it affects cell signaling pathways, particularly those mediated by c-Met kinase, leading to alterations in gene expression and cellular metabolism.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with c-Met kinase. This binding inhibits the kinase’s activity, preventing the phosphorylation of downstream targets . The inhibition of c-Met kinase activity leads to a cascade of molecular events, including changes in gene expression and disruption of cellular signaling pathways, ultimately resulting in reduced cell proliferation and increased apoptosis.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, maintaining its inhibitory activity over extended periods . Degradation products may form under certain conditions, potentially altering its biochemical properties and efficacy.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits c-Met kinase activity without causing significant toxicity . At higher doses, toxic or adverse effects may be observed, including potential damage to normal tissues. Threshold effects have been identified, indicating the importance of optimizing dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in specific metabolic pathways, interacting with various enzymes and cofactors. The compound’s metabolism may lead to the formation of active or inactive metabolites, influencing its overall biological activity . The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and optimizing its therapeutic potential.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . These interactions influence the compound’s efficacy and potential side effects, highlighting the importance of understanding its transport mechanisms.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular distribution helps elucidate its mechanism of action and potential therapeutic applications.
Properties
CAS No. |
1788041-59-7 |
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Molecular Formula |
C11H16N4NaO4 |
Molecular Weight |
291.26 g/mol |
IUPAC Name |
sodium;7-[(2-methylpropan-2-yl)oxycarbonyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-3-carboxylate |
InChI |
InChI=1S/C11H16N4O4.Na/c1-11(2,3)19-10(18)14-4-5-15-7(6-14)12-13-8(15)9(16)17;/h4-6H2,1-3H3,(H,16,17); |
InChI Key |
ATPGRCFYBVXUHR-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)[O-])C1.[Na+] |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2C(=NN=C2C(=O)O)C1.[Na] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.